molecular formula C11H7F2NO3 B15207720 2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid

2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid

Cat. No.: B15207720
M. Wt: 239.17 g/mol
InChI Key: HYVOYOSHUYZENM-DUXPYHPUSA-N
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Description

2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid is a compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with various reagents to introduce the difluoromethyl and acrylic acid groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid include other benzoxazole derivatives such as:

  • 2-methoxy-5-chlorobenzo[d]oxazole
  • 2-ethoxybenzo[d]oxazole
  • 2-ethoxy-5-chlorobenzo[d]oxazole
  • 2-methoxybenzo[d]oxazole

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the difluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s stability and bioavailability .

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

(E)-3-[2-(difluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid

InChI

InChI=1S/C11H7F2NO3/c12-10(13)11-14-7-3-1-6(2-4-9(15)16)5-8(7)17-11/h1-5,10H,(H,15,16)/b4-2+

InChI Key

HYVOYOSHUYZENM-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)C(F)F

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)C(F)F

Origin of Product

United States

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